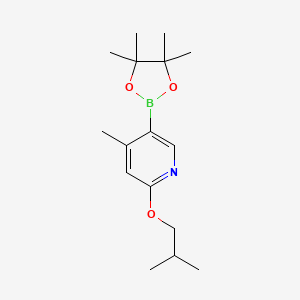

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound with the molecular formula C16H26BNO3 and a molecular weight of 291.194 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an isobutoxy group, a methyl group, and a dioxaborolane group. It is commonly used in organic synthesis and has applications in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with the isobutoxy and methyl groups.

Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a boronic acid or boronate ester as the boron source, along with a suitable catalyst such as palladium.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Analyse Chemischer Reaktionen

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy or methyl groups are replaced by other functional groups.

Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the pyridine ring can act as a nucleophile or electrophile, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be compared with other similar compounds, such as:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the isobutoxy and methyl groups, making it less versatile in certain synthetic applications.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The position of the dioxaborolane group on the pyridine ring differs, affecting its reactivity and applications.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of the pyridine ring, leading to different chemical properties and uses.

Biologische Aktivität

Overview

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a synthetic compound with significant implications in organic synthesis and medicinal chemistry. With the molecular formula C16H26BNO3 and a molecular weight of 291.194 g/mol, this compound is primarily recognized for its role as a reagent in various chemical reactions, particularly those involving borylation.

The biological activity of this compound can be attributed to its ability to interact with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. This mechanism facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. The dioxaborolane moiety enhances the reactivity of the pyridine structure, allowing it to participate in various biochemical pathways.

Applications in Research

This compound has several research applications across different fields:

- Organic Synthesis : Utilized as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry : Employed in developing pharmaceuticals and drug candidates.

- Material Science : Used in preparing advanced materials such as polymers and electronic materials.

- Catalysis : Acts as a ligand in catalytic reactions, improving efficiency and selectivity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Lacks isobutoxy and methyl groups | Less versatile in synthetic applications |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Different position of dioxaborolane group | Varies in reactivity |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Contains benzaldehyde instead of pyridine | Different chemical properties |

Case Studies

Recent studies have highlighted the compound's effectiveness in specific applications:

- Suzuki-Miyaura Cross-Coupling Reactions : Research demonstrated that this compound significantly improves yields in reactions involving aryl halides and boronic acids. The presence of the dioxaborolane group enhances the reactivity towards palladium catalysts.

- Pharmaceutical Development : A study focused on synthesizing novel kinase inhibitors using this compound as a key intermediate. The results indicated that compounds synthesized via this route exhibited promising biological activity against various cancer cell lines.

The compound exhibits several biochemical properties that contribute to its utility:

- Solubility : It is soluble in common organic solvents which facilitates its use in laboratory settings.

- Stability : The chemical structure provides stability under standard laboratory conditions.

Safety and Handling

As with many chemical compounds used in synthesis and research:

- Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Proper safety precautions should be taken when handling.

Eigenschaften

IUPAC Name |

4-methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-12(3)13(9-18-14)17-20-15(4,5)16(6,7)21-17/h8-9,11H,10H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUNZWFQKDTKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.